molecular formula C12H17NO B13793167 (1R,2S)-2-(Benzyloxy)cyclopentanamine

(1R,2S)-2-(Benzyloxy)cyclopentanamine

Cat. No.: B13793167
M. Wt: 191.27 g/mol
InChI Key: JIMSXLUBRRQALI-NEPJUHHUSA-N
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Description

Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) is a chemical compound with the molecular formula C12H17NO. It is a derivative of cyclopentanamine, where a phenylmethoxy group is attached to the second carbon of the cyclopentane ring. This compound is known for its unique stereochemistry, with the (1R,2S) configuration indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and phenylmethanol.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with phenylmethanol in the presence of an acid catalyst to form an intermediate compound.

    Amine Introduction: The intermediate is then reacted with ammonia or an amine source under reductive amination conditions to introduce the amine group.

    Stereoselective Synthesis: The reaction conditions are carefully controlled to ensure the formation of the (1R,2S) stereoisomer.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor the desired reaction pathway.

    Purification: Advanced purification techniques such as distillation and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

    Oxidation Products: Oxidation typically yields ketones or carboxylic acids.

    Reduction Products: Reduction results in various amine derivatives.

    Substitution Products: Substitution reactions produce compounds with different functional groups replacing the phenylmethoxy group.

Scientific Research Applications

Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine, 2-(methoxy)-: Lacks the phenyl group, resulting in different chemical properties.

    Cyclopentanamine, 2-(phenylmethoxy)-, (1S,2R): The enantiomer with opposite stereochemistry, leading to different biological activity.

    Cyclohexanamine, 2-(phenylmethoxy)-: Contains a cyclohexane ring instead of cyclopentane, affecting its reactivity and applications.

Uniqueness

Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) is unique due to its specific stereochemistry and the presence of the phenylmethoxy group

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1R,2S)-2-phenylmethoxycyclopentan-1-amine

InChI

InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m1/s1

InChI Key

JIMSXLUBRRQALI-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)OCC2=CC=CC=C2)N

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)N

Origin of Product

United States

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